molecular formula C21H18N2O3 B2590790 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896853-84-2

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2590790
CAS No.: 896853-84-2
M. Wt: 346.386
InChI Key: NRMNAPQIWVNYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multicomponent reactions (MCRs), which are highly efficient and versatile. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromeno-pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
  • 9-alkyl-12-aryl-10,12-dihydro-11H-benzo[f]chromeno[2,3-d]-pyrimidin-11-ones
  • 4-imino-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thiones

Uniqueness

2-ethyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-ethyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-17-22-20-18(19(24)15-10-6-7-11-16(15)26-20)21(25)23(17)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMNAPQIWVNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.